Cas no 705-06-6 (1-butylpyrimidine-2,4-dione)

1-butylpyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-butylpyrimidine-2,4-dione
- 1-butyluracil
- 1-n-butyluracil
- N-butylthymine
- AR-1C2174
- SureCN6864606
- n-butyl uracil
- N1-butyluracil
- 1-butyl-1H-pyrimidine-2,4-dione
- CTK2H9830
- 1-butylpyrimidine-2,4(1h,3h)-dione
- NSC55188
- AC1Q6CSN
- AC1L6DHF
- 1-butyluracil; 1-n-butyluracil; N-butylthymine; 1-n-Butyluracil; AR-1C2174; SureCN6864606; n-butyl uracil; N1-butyluracil; 1-butyl-1H-pyrimidine-2,4-dione; CTK2H9830; 1-butylpyrimidine-2,4(1h,3h)-dione; NSC55188; AC1Q6CSN; AC1L6DHF;
- MUEKJTHBUFFNQY-UHFFFAOYSA-N
- BS-49017
- starbld0042484
- 1-BUTYL-3H-PYRIMIDINE-2,4-DIONE
- NSC-55188
- 2,4(1H,3H)-Pyrimidinedione, 1-butyl-
- DB-087775
- E84458
- 705-06-6
- SCHEMBL6864606
- AKOS013124865
- DTXSID30288293
-
- Inchi: InChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h4,6H,2-3,5H2,1H3,(H,9,11,12)
- InChI Key: MUEKJTHBUFFNQY-UHFFFAOYSA-N
- SMILES: CCCCn1ccc(=O)[nH]c1=O
Computed Properties
- Exact Mass: 168.08996
- Monoisotopic Mass: 168.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- Density: 1.118
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.494
- PSA: 49.41
- LogP: 0.33670
1-butylpyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD8844455-1g |
1-Butylpyrimidine-2,4(1H,3H)-dione |
705-06-6 | 98% | 1g |
RMB 1344.00 | 2025-02-21 | |
1PlusChem | 1P005UWO-100mg |
1-butylpyrimidine-2,4-dione |
705-06-6 | 98% | 100mg |
$40.00 | 2024-04-21 | |
Ambeed | A1401077-250mg |
1-Butylpyrimidine-2,4(1H,3H)-dione |
705-06-6 | 98% | 250mg |
$86.0 | 2025-02-28 | |
Cooke Chemical | BD8844455-250mg |
1-Butylpyrimidine-2,4(1H,3H)-dione |
705-06-6 | 98% | 250mg |
RMB 448.00 | 2025-02-21 | |
Aaron | AR005V50-100mg |
1-butylpyrimidine-2,4-dione |
705-06-6 | 98% | 100mg |
$48.00 | 2023-12-14 | |
Aaron | AR005V50-250mg |
1-butylpyrimidine-2,4-dione |
705-06-6 | 98% | 250mg |
$81.00 | 2023-12-14 | |
1PlusChem | 1P005UWO-250mg |
1-butylpyrimidine-2,4-dione |
705-06-6 | 98% | 250mg |
$69.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1240346-250mg |
1-butylpyrimidine-2,4-dione |
705-06-6 | 98% | 250mg |
$130 | 2024-06-07 | |
eNovation Chemicals LLC | Y1240346-1g |
1-butylpyrimidine-2,4-dione |
705-06-6 | 98% | 1g |
$255 | 2024-06-07 | |
Cooke Chemical | BD8844455-100mg |
1-Butylpyrimidine-2,4(1H,3H)-dione |
705-06-6 | 98% | 100mg |
RMB 264.00 | 2025-02-21 |
1-butylpyrimidine-2,4-dione Related Literature
-
2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
Additional information on 1-butylpyrimidine-2,4-dione
Recent Advances in the Study of 1-Butylpyrimidine-2,4-dione (CAS: 705-06-6) in Chemical Biology and Pharmaceutical Research
1-Butylpyrimidine-2,4-dione (CAS: 705-06-6), a pyrimidine derivative, has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its role in modulating various biological pathways, including those involved in inflammation, cancer, and infectious diseases. Recent studies have highlighted its versatility as a scaffold for drug development, owing to its ability to interact with multiple molecular targets.
A study published in the *Journal of Medicinal Chemistry* (2023) explored the synthesis and biological evaluation of 1-butylpyrimidine-2,4-dione derivatives as potential anti-inflammatory agents. The researchers demonstrated that specific modifications to the butyl side chain could enhance the compound's affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The study reported a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.
In the field of oncology, 1-butylpyrimidine-2,4-dione has shown promise as an inhibitor of DNA methyltransferases (DNMTs), enzymes implicated in epigenetic regulation and cancer progression. A recent *Nature Communications* article (2024) detailed the compound's ability to demethylate tumor suppressor genes, thereby restoring their expression in cancer cell lines. This epigenetic modulation was associated with reduced cell proliferation and increased apoptosis, highlighting its potential as an epigenetic therapy for certain cancers.
Another area of interest is the compound's antimicrobial properties. Research published in *Antimicrobial Agents and Chemotherapy* (2023) investigated 1-butylpyrimidine-2,4-dione's efficacy against multidrug-resistant bacterial strains. The study revealed that the compound disrupts bacterial cell membrane integrity and inhibits efflux pumps, mechanisms critical for bacterial survival. These findings position it as a candidate for addressing the growing challenge of antibiotic resistance.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 1-butylpyrimidine-2,4-dione. Current research efforts are focused on improving its bioavailability and reducing off-target effects through structural modifications and formulation strategies. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials.
In conclusion, 1-butylpyrimidine-2,4-dione (CAS: 705-06-6) represents a versatile and promising scaffold in drug discovery. Its applications span anti-inflammatory, anticancer, and antimicrobial therapies, with ongoing research aimed at overcoming existing limitations. As the scientific community continues to explore its potential, this compound may pave the way for novel therapeutic interventions in multiple disease areas.
705-06-6 (1-butylpyrimidine-2,4-dione) Related Products
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
